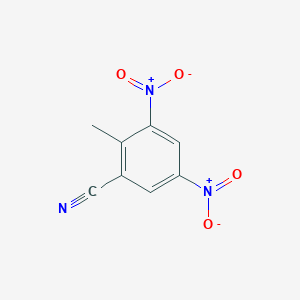

2-Methyl-3,5-dinitrobenzonitrile

Description

Properties

IUPAC Name |

2-methyl-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c1-5-6(4-9)2-7(10(12)13)3-8(5)11(14)15/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAWDYXHVKZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629765 | |

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948-31-2 | |

| Record name | 2-Methyl-3,5-dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 3,5 Dinitrobenzonitrile and Its Derivatives

Strategies for the Preparation of 2-Methyl-3,5-dinitrobenzonitrile

Conversions from Substituted Benzoic Acid Precursors

The primary precursor for this compound is 2-methyl-3,5-dinitrobenzoic acid. This intermediate is synthesized via the nitration of o-toluic acid. nih.gov The process involves the careful addition of nitric acid to a solution of o-toluic acid in sulfuric acid at low temperatures. The reaction mixture is subsequently heated to facilitate the dinitration of the aromatic ring. nih.gov The methyl and carboxylic acid groups on the starting material direct the incoming nitro groups to the 3- and 5-positions.

The detailed experimental procedure involves dissolving o-toluic acid in sulfuric acid, followed by the dropwise addition of nitric acid while maintaining a controlled temperature. The reaction is then heated under reflux to ensure the completion of the dinitration process before the product is isolated by pouring the mixture onto ice, which causes the precipitation of the solid 2-methyl-3,5-dinitrobenzoic acid. nih.gov

| Reactant | Reagents | Key Conditions | Product |

| o-Toluic Acid | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Ice-chilled initial addition, followed by reflux at 373 K | 2-Methyl-3,5-dinitrobenzoic acid |

Amination Reactions in Nitrile Synthesis

While not a direct pathway to this compound, amination reactions are crucial in the synthesis of related amino-substituted benzonitriles. A key example is the synthesis of 2-amino-3,5-dinitrobenzonitrile, where a precursor is treated with ammonia in a nucleophilic aromatic substitution reaction. chemicalbook.com In this process, a leaving group on the aromatic ring, such as a methoxy group, is displaced by an amino group.

Specifically, 2-methoxy-3,5-dinitrobenzonitrile is reacted with liquid ammonia in a solvent like chlorobenzene under high temperature and pressure in an autoclave. chemicalbook.com This reaction, known as ammoniation, yields 2-amino-3,5-dinitrobenzonitrile with high purity after filtration and recovery of the solvent. chemicalbook.com This demonstrates the utility of amination as a strategic step in functionalizing the dinitrobenzonitrile scaffold.

Dehydration and Amidation Processes in Benzonitrile (B105546) Formation

The conversion of the carboxylic acid group of 2-methyl-3,5-dinitrobenzoic acid into a nitrile group is typically achieved through a two-step process: amidation followed by dehydration.

Amidation: The first step is the formation of 2-methyl-3,5-dinitrobenzamide. A standard laboratory method involves converting the carboxylic acid into a more reactive acyl chloride, for instance, by using thionyl chloride (SOCl₂). The resulting 2-methyl-3,5-dinitrobenzoyl chloride is then reacted with ammonia (NH₃) to form the corresponding primary amide.

Dehydration: The second step is the dehydration of 2-methyl-3,5-dinitrobenzamide to yield the target compound, this compound. This transformation is accomplished using a variety of dehydrating agents. Common reagents for this purpose include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride. youtube.com The reaction effectively removes a molecule of water from the primary amide group to form the cyano group.

This amidation-dehydration sequence is a classic and reliable method for preparing benzonitriles from their corresponding benzoic acids. youtube.com

Targeted Synthesis of Related Dinitrobenzonitrile and Dinitrobenzamide Compounds

The synthetic principles used for this compound can be adapted to produce a range of related dinitrated structures, including those with different functional groups at the 2-position or where the synthesis terminates at the amide stage.

Approaches to 2-Amino-3,5-dinitrobenzonitrile

The synthesis of 2-amino-3,5-dinitrobenzonitrile is well-documented and serves as an important example of functional group manipulation on the dinitrobenzene core. The primary route involves the ammoniation of 2-methoxy-3,5-dinitrobenzonitrile. chemicalbook.com

The reaction is performed under pressure in an autoclave, where the methoxy-substituted precursor is heated with liquid ammonia. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the ammonia molecule attacks the carbon atom bearing the methoxy group, which is activated by the two electron-withdrawing nitro groups. The methoxy group is subsequently eliminated, leading to the formation of the amino-substituted product. chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 2-Methoxy-3,5-dinitrobenzonitrile | Liquid Ammonia (NH₃) | Chlorobenzene | 110-120 °C, 1.5-1.8 MPa | 2-Amino-3,5-dinitrobenzonitrile | 84.5% chemicalbook.com |

Synthesis of Dinitrobenzamide Derivatives, including 2-Methyl-3,5-dinitrobenzamide

Dinitrobenzamide derivatives are important intermediates and final products in various chemical syntheses. The synthesis of 2-methyl-3,5-dinitrobenzamide, the direct precursor to this compound, is achieved through the amidation of 2-methyl-3,5-dinitrobenzoic acid, as described in section 2.1.3.

Other dinitrobenzamide derivatives can be synthesized by reacting activated benzoic acid precursors with different amines. For example, N-(2-hydroxyethyl)-3,5-dinitrobenzamide is prepared by the condensation of methyl 3,5-dinitrobenzoate (B1224709) with 2-aminoethanol. nih.gov The reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by the amino group of 2-aminoethanol. nih.gov This method highlights the versatility of using esters as precursors for creating a variety of substituted benzamides.

| Precursor | Reagent | Key Conditions | Product |

| 2-Methyl-3,5-dinitrobenzoic acid | 1. SOCl₂ 2. NH₃ | Standard amidation sequence | 2-Methyl-3,5-dinitrobenzamide |

| Methyl 3,5-dinitrobenzoate | 2-Aminoethanol (50% aq.) | Stirred at room temperature for 10 hours | N-(2-Hydroxyethyl)-3,5-dinitrobenzamide nih.gov |

Preparation of N,N,2-trimethyl-3,5-dinitrobenzamide

A common synthetic strategy begins with the corresponding carboxylic acid, 2-methyl-3,5-dinitrobenzoic acid. This starting material can be converted to a more reactive acyl chloride, 2-methyl-3,5-dinitrobenzoyl chloride. The subsequent reaction of this acyl chloride with dimethylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct, would yield the desired N,N,2-trimethyl-3,5-dinitrobenzamide.

Alternatively, syntheses for analogous compounds have been performed by reacting a dinitrobenzoyl chloride with the appropriate amine in a solvent like dichloromethane (DCM) nih.gov. Another approach involves the direct reaction of a dinitrobenzoic acid with an amine, facilitated by a coupling agent or by using a reagent like phosphorus oxychloride in a solvent such as toluene prepchem.com. For the preparation of N,N-dimethylbenzamides specifically, methods have been documented starting from isatoic anhydride (B1165640) and reacting it with dimethylamine gas or a dimethylamine aqueous solution in various organic solvents like methanol (B129727) or acetonitrile google.comgoogle.com. These established methodologies for analogous compounds form the basis for the plausible synthesis of N,N,2-trimethyl-3,5-dinitrobenzamide.

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is paramount for achieving high yield, selectivity, and safety in the synthesis of nitroaromatic compounds and their derivatives. This involves careful selection of catalysts, solvents, and temperature profiles.

The reduction of dinitroaromatic compounds to their corresponding diamines is a crucial transformation, typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and selectivity.

Commonly employed catalysts include noble metals like palladium (Pd) and platinum (Pt), as well as nickel (Ni) and cobalt (Co), often supported on materials like activated carbon (C) or alumina (γ-Al2O3) uctm.edugoogle.com. Bimetallic catalysts, such as Pd-Pt or Pd-Cu, have been shown to reduce process times compared to monometallic systems uctm.edu. Nanocarbon-based materials, including carbon nanotubes, are also gaining attention as effective catalyst supports due to their high surface area and potential for synergistic effects with metal nanoparticles frontiersin.org.

Hydrogenation conditions are optimized for substrate and catalyst. The process is typically carried out in a solvent at elevated temperature and pressure google.com. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hazardous hydroxylamine intermediates, leading to purer products and faster reaction times google.com.

Table 1: Catalytic Systems for Hydrogenation of Aromatic Nitro Compounds

| Catalyst System | Substrate Example | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5% Pt/C | 1-chloro-2,4-dinitrobenzene | Methanol | 70 | 4-5 | >98 | google.com |

| Pd-Pt/C | o-Nitrophenol (o-NP) | Ethanol | 303 K | 1.0 MPa | ~90 | uctm.edu |

| Pd-Cu/γ-Al2O3 | p-Nitrophenol (p-NP) | Isopropanol | 303 K | 1.0 MPa | >95 | uctm.edu |

| Ni/HY | 2,4-dinitroethylbenzene | Ethanol/Water | 120 | 4.0 MPa | ~100 | researchgate.net |

| Co/Ni@NPC | 4-Nitrophenol | Ethanol | 80 | 30 | >98 | frontiersin.org |

Solvent selection and precise temperature control are critical parameters in both the nitration and subsequent reduction steps.

In nitration reactions, which are highly exothermic, temperature control is essential for safety and to control the regioselectivity of the reaction acs.orgbeilstein-journals.org. The conventional method uses a mixed acid system of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) beilstein-journals.org. The concentration of sulfuric acid is a key variable; lower concentrations can increase the formation of oxidative byproducts, while higher concentrations drive the formation of the nitronium ion (NO₂⁺), the active electrophile google.com.

For catalytic hydrogenation, the choice of solvent can significantly impact reaction rates and yields. Studies on the hydrogenation of 2,4-dinitroethylbenzene have shown that protic solvents, like ethanol and water, can enhance reaction performance. This is attributed to the ability of protic solvents to form hydrogen bonds with the reactants and intermediates, which can help polarize the N=O bonds and facilitate the desorption of products from the catalyst surface researchgate.net. In some cases, a mixture of solvents, such as ethanol and water, can significantly accelerate the reaction compared to a single solvent system researchgate.net.

Scaling up the synthesis of nitroaromatics from the laboratory to an industrial setting introduces significant challenges related to safety, cost, and environmental impact.

Nitration: Industrial nitration is a highly exothermic process, making heat management a primary safety concern rsc.org. While traditional large-scale production has relied on isothermal batch reactors, there is a trend towards continuous-flow processes, which offer better temperature control, enhanced safety, and scalability beilstein-journals.orgrsc.org. Adiabatic processes, where the heat of reaction is used to heat the reaction mixture, have become standard for benzene (B151609) nitration. However, for toluene nitration, isothermal processes are often still preferred to maintain better control over isomer ratios and for safety reasons acs.org. The management of spent acid, which becomes diluted with water during the reaction, is another major consideration, requiring energy-intensive reconcentration steps google.com.

Hydrogenation: On an industrial scale, catalytic hydrogenation requires robust systems for handling flammable hydrogen gas under pressure. The process can be run in batch or continuous modes google.com. Catalyst selection is driven by activity, selectivity, and cost. Catalyst deactivation and recovery are also important economic factors. A critical safety issue in the hydrogenation of nitro compounds is the potential for the accumulation of energetic and unstable intermediates, such as hydroxylamines google.com. Process control must ensure complete reduction to the desired amine.

Regioselectivity and Isomer Control in Synthetic Routes

The synthesis of this compound from 2-methylbenzonitrile (o-tolunitrile) involves electrophilic aromatic substitution. The regiochemical outcome of the nitration is directed by the substituents already present on the aromatic ring. The methyl group (-CH₃) is an activating group and an ortho, para-director. The cyano group (-CN) is a deactivating group and a meta-director.

When nitrating 2-methylbenzonitrile, the first nitro group is directed by both substituents. The strong meta-directing effect of the cyano group and the ortho, para-directing effect of the methyl group will guide the electrophile. The second nitration step is then directed by three substituents (methyl, cyano, and the first nitro group).

In the analogous dinitration of toluene, the primary products are 2,4-dinitrotoluene and 2,6-dinitrotoluene, with the 2,4-isomer being predominant (typically ~80%) oecd.org. Achieving the specific 3,5-dinitro substitution pattern on a 2-methylbenzonitrile ring is challenging via direct nitration due to these directing effects. Controlling the isomer distribution in industrial nitrations is critical and is typically managed by carefully controlling reaction parameters such as temperature and the composition of the mixed acid acs.orgepo.org. Lower temperatures generally favor the formation of certain isomers.

Byproduct Formation and Mitigation Strategies in Nitration Processes

The nitration of substituted toluenes is often accompanied by the formation of undesired byproducts, which can reduce the yield of the target isomer and complicate purification.

A primary source of byproducts is the oxidation of the methyl group by nitric acid, which can lead to the formation of cresols and their subsequent nitration products (nitrocresols) google.com. The tendency for oxidation increases as the concentration of the sulfuric acid in the nitrating mixture decreases google.com. These oxidative byproducts are particularly problematic in industrial processes.

Over-nitration to form trinitro compounds, such as trinitrotoluene (TNT), can also occur if the reaction conditions are too harsh oecd.org. Additionally, other dinitro isomers are formed, which may be considered impurities depending on the desired product oecd.org.

Mitigation strategies focus on strict control of reaction conditions:

Acid Concentration: Maintaining a sufficiently high concentration of sulfuric acid (e.g., above 70%) helps to suppress oxidative side reactions google.com.

Temperature Control: Running the reaction at the lowest effective temperature helps to control both the isomer ratio and the rate of byproduct formation.

Stoichiometry: Using a precise molar ratio of nitric acid to the aromatic substrate can help prevent over-nitration google.com.

Purification: In industrial settings, the crude product undergoes washing and purification steps to remove spent acid and byproducts acs.org. Techniques such as crystallization are used to isolate the desired isomer.

Chemical Transformations and Derivatization Strategies for 2 Methyl 3,5 Dinitrobenzonitrile Motifs

Reactivity of Nitro and Nitrile Functional Groups.libretexts.org

The chemical behavior of 2-Methyl-3,5-dinitrobenzonitrile is largely dictated by the interplay of its electron-withdrawing nitro groups and the nitrile functional group. libretexts.org The two nitro groups significantly activate the aromatic ring towards certain reactions, while also being susceptible to reduction. The nitrile group, with its carbon-nitrogen triple bond, offers another avenue for chemical modification. libretexts.org

Reduction Reactions of Nitro Groups.libretexts.orgacs.org

The nitro groups of this compound are readily reduced to amino groups under various reaction conditions. This transformation is a pivotal step in many synthetic sequences, as the resulting amino groups can be further functionalized. The reduction of dinitrobenzoic acids, which are structurally similar, to the corresponding amino derivatives is a common practice in organic synthesis. acs.org

The reduction of both nitro groups is considered crucial for the biological activity of some related dinitrobenzyl compounds, highlighting the importance of this transformation. acs.org The specific reducing agents and conditions employed can influence the outcome, allowing for either partial or complete reduction of the nitro groups.

Derivatization for the Construction of Diverse Chemical Structures.

The strategic modification of this compound opens doors to a vast chemical space. The reactivity of its functional groups allows for the introduction of new atoms and ring systems, leading to the synthesis of diverse and complex molecules.

Formation of Nitrogen/One-Carbon Equivalent Conjugates.acs.org

The reduction of the nitro groups on the this compound ring provides access to di-amino derivatives. These amino groups serve as nucleophiles and can react with various electrophiles. For instance, in analogous systems, the resulting benzyl (B1604629) alcohols from the reduction of dinitrobenzoic acids are converted to benzyl bromides, which can then be used to alkylate nitrogen-containing heterocycles like tetrazoles and oxadiazoles. acs.org This strategy effectively conjugates the dinitrobenzyl moiety with nitrogen-rich five-membered rings.

Synthesis of Heterocyclic Frameworks Incorporating Benzonitrile (B105546) Moieties (e.g., Quinoline (B57606) and Quinazolinone Derivatives).researchgate.netchemicalbook.com

The functional groups of this compound can be utilized to construct fused heterocyclic systems. While direct examples starting from this compound are not prevalent in the provided search results, the synthesis of quinoline and quinazolinone derivatives often involves precursors with amino and carbonyl or cyano functionalities.

For instance, the amino group in 2-amino-3,5-dinitrobenzonitrile, which can be synthesized from a related dinitrobenzonitrile derivative, is a key handle for cyclization reactions. chemicalbook.com By reacting this amino group with appropriate bifunctional reagents, it is conceivable to construct quinoline or quinazolinone ring systems fused to the dinitrobenzene core. The nitrile group can also participate in cyclization reactions, for example, through reactions with Grignard reagents followed by intramolecular condensation. libretexts.org

Preparation of Intermediate Compounds for Further Chemical Syntheses.libretexts.orgacs.org

This compound and its immediate derivatives serve as crucial intermediates for more complex synthetic targets. The reduction of the nitro groups to form 2-methyl-3,5-diaminobenzonitrile provides a building block with two nucleophilic centers, enabling the synthesis of various bis-amides, bis-sulfonamides, or heterocyclic compounds.

Methodologies for Analytical Derivatization.

Enhancement of Spectrometric Detectability (e.g., LC/ESI-MS/MS)

For Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS), the primary goal of derivatization is to introduce a readily ionizable group into the molecule, thereby significantly improving its signal intensity. researchgate.netrsc.orgnih.gov Given the structure of this compound, two main derivatization pathways can be proposed based on the reactivity of its nitro and nitrile functional groups.

Reduction of Nitro Groups:

A well-established method for enhancing the mass spectrometric detection of nitroaromatic compounds is the reduction of the nitro groups to primary amines. researchgate.netrsc.orgnih.gov These amino groups are readily protonated under typical ESI-MS positive ion mode conditions, leading to a strong signal. Various reducing agents can be employed for this transformation.

Catalytic Hydrogenation: This method involves the use of a catalyst such as Palladium on carbon (Pd/C) or Raney nickel with a source of hydrogen. It is a clean and efficient method for the reduction of nitro groups.

Metal-Acid Reductions: Reagents like tin(II) chloride in hydrochloric acid or iron powder in an acidic medium are effective for the reduction of aromatic nitro compounds. google.com

Sodium Borohydride (B1222165) with a Catalyst: The use of sodium borohydride in combination with a transition metal salt, such as nickel(II) chloride or cobalt(II) chloride, provides a milder alternative for the reduction. lookchem.com

The resulting diamino derivative, 2-Methyl-3,5-diaminobenzonitrile, would be significantly more responsive to ESI-MS analysis.

Hydrolysis of the Nitrile Group:

Another potential derivatization strategy involves the hydrolysis of the nitrile group to a carboxylic acid. chemguide.co.uklibretexts.orgchemistrysteps.comyoutube.comnumberanalytics.com This can be achieved under either acidic or basic conditions. The resulting carboxylic acid can then be derivatized further or analyzed directly in negative ion mode ESI-MS.

Acid Hydrolysis: Heating the compound under reflux with a strong acid like hydrochloric acid would convert the nitrile group to a carboxylic acid, yielding 2-Methyl-3,5-dinitrobenzoic acid. chemguide.co.uklibretexts.org

Alkaline Hydrolysis: Refluxing with an aqueous base, such as sodium hydroxide, would initially form the carboxylate salt. Subsequent acidification would then produce the free carboxylic acid. chemguide.co.uk

The introduction of the carboxylic acid group provides a site for deprotonation in negative ion mode ESI-MS, enhancing detectability.

| Derivatization Strategy | Target Functional Group | Reagents and Conditions | Product | Enhancement Mechanism |

| Nitro Group Reduction | Nitro (-NO₂) | 1. Pd/C, H₂2. SnCl₂/HCl3. Fe/HCl4. NaBH₄/NiCl₂ | 2-Methyl-3,5-diaminobenzonitrile | Introduction of basic amino groups, readily protonated in positive ion ESI-MS. |

| Nitrile Group Hydrolysis | Nitrile (-CN) | 1. HCl (aq), Reflux2. NaOH (aq), Reflux, then H₃O⁺ | 2-Methyl-3,5-dinitrobenzoic acid | Introduction of an acidic carboxylic acid group, readily deprotonated in negative ion ESI-MS. |

Application in Chromatographic Analysis and Detection Methods

Derivatization not only improves mass spectrometric detection but can also enhance chromatographic separation and the response of other detectors, such as UV-Visible or fluorescence detectors. nih.gov

Post-Reduction Derivatization:

Following the reduction of the nitro groups to amines, the resulting 2-Methyl-3,5-diaminobenzonitrile can be further derivatized to improve its chromatographic properties and detectability.

Acylation: The primary amino groups can be acylated using reagents like acetic anhydride (B1165640) or benzoyl chloride. This increases the molecular weight and can improve retention in reversed-phase chromatography.

Dansylation: Reaction with dansyl chloride introduces a highly fluorescent dansyl group, enabling highly sensitive detection by a fluorescence detector. nih.gov This also significantly increases the hydrophobicity of the molecule, leading to better retention on C18 columns.

Silylation: While more common in gas chromatography, silylation of the amino groups with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility if GC analysis is desired. nih.gov

Post-Hydrolysis Derivatization:

After hydrolysis of the nitrile to a carboxylic acid, the resulting 2-Methyl-3,5-dinitrobenzoic acid can be esterified.

Esterification: Reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, or with a derivatizing agent like a substituted phenol, can form an ester. libretexts.org This can improve its chromatographic peak shape and retention time.

These derivatization strategies offer a versatile toolkit for the robust and sensitive analysis of this compound in various matrices. The choice of method will depend on the analytical instrumentation available and the specific requirements of the analysis.

| Derivatization Approach | Derivatizing Reagent | Target Derivative | Analytical Improvement |

| Post-Reduction | Dansyl Chloride | Dansylated 2-Methyl-3,5-diaminobenzonitrile | Enhanced fluorescence detection and reversed-phase chromatographic retention. nih.gov |

| Post-Reduction | Acetic Anhydride | Acetylated 2-Methyl-3,5-diaminobenzonitrile | Increased molecular weight and modified polarity for improved chromatographic separation. |

| Post-Hydrolysis | Methanol/H⁺ | Methyl 2-Methyl-3,5-dinitrobenzoate | Improved peak shape and retention in reversed-phase chromatography. |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl 3,5 Dinitrobenzonitrile and Its Analogs

Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise spatial arrangement of atoms within a crystalline solid. This information is crucial for understanding the relationship between molecular structure and macroscopic properties.

For instance, the crystal structure of 2-methyl-3,5-dinitrobenzoic acid reveals a monoclinic crystal system with the space group C2/c. researchgate.net In this structure, the molecule exhibits disorder in the nitro groups and the methyl and carboxyl groups. nih.govresearchgate.net The benzene (B151609) ring and the carboxyl group are not coplanar, with a dihedral angle of 23.82 (15)° between them. researchgate.net Similarly, the methyl ester analog, methyl 2-methyl-3,5-dinitrobenzoate, also shows a non-planar arrangement, with the methyl ester group oriented at a dihedral angle of 24.27 (16)° with respect to the benzene ring. nih.gov The nitro groups in this ester are also twisted out of the plane of the benzene ring. nih.gov Such data, including bond lengths, bond angles, and torsion angles, are fundamental for constructing a detailed model of the molecular geometry.

Table 1: Illustrative Crystallographic Data for an Analog, 2-Methyl-3,5-dinitrobenzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.15 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.8441 (16) |

| b (Å) | 5.1044 (3) |

| c (Å) | 13.8853 (10) |

| β (°) | 104.544 (3) |

| Volume (ų) | 1841.6 (2) |

This data is for 2-methyl-3,5-dinitrobenzoic acid, an analog of 2-methyl-3,5-dinitrobenzonitrile.

The arrangement of molecules in a crystal, known as the supramolecular assembly, is dictated by a variety of non-covalent intermolecular interactions. exlibrisgroup.com In dinitrobenzene derivatives, these interactions play a crucial role in the formation of the crystal packing. rsc.org The introduction of nitro groups into a benzene ring leads to the formation of C–H⋯O intermolecular hydrogen bonds and stacking interactions. rsc.org

In the crystal structure of 2-methyl-3,5-dinitrobenzoic acid, molecules form inversion dimers through pairs of O–H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further linked by C–H⋯O interactions and weak C–H⋯π interactions, which consolidate the crystal packing. nih.govresearchgate.net A study of a molecular complex formed between 3,5-dinitrobenzamide (B1662146) and 3,5-dinitrobenzonitrile (B189459) also highlights the importance of hydrogen bonding, in this case, N–H⋯O and C–H⋯N interactions, in directing the supramolecular assembly. electronicsandbooks.com The understanding of these interactions is fundamental to crystal engineering, which aims to design materials with specific properties. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs can exhibit distinct physical properties. For example, 3,5-dinitrobenzoic acid is known to exist in at least two monoclinic polymorphs, albeit with different space groups (P2₁/c and C2/c). researchgate.net While the bond distances and angles within the molecules are very similar in both forms, their packing arrangements differ. researchgate.net

Co-crystallization is another strategy to modify the physical properties of a solid. core.ac.uk Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. nih.gov The formation of co-crystals can be achieved through methods like solvent evaporation or grinding. nih.govekb.eg For instance, a molecular complex of 3,5-dinitrobenzamide and 3,5-dinitrobenzonitrile was synthesized, demonstrating the potential for forming multi-component crystalline solids with dinitrobenzonitrile derivatives. electronicsandbooks.com

Spectroscopic Elucidation Techniques

Spectroscopic methods provide complementary information to crystallographic analysis by probing the electronic and vibrational states of the molecule, as well as the chemical environment of specific nuclei.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In dinitro-aromatic compounds, characteristic IR absorption bands are expected for the nitro (NO₂) groups (asymmetric and symmetric stretching), the nitrile (C≡N) group, aromatic C-H bonds, and C=C ring stretching. For example, the IR spectrum of methyl 3,5-dinitrobenzoate (B1224709) shows distinct peaks corresponding to these functional groups. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds with nitro groups typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring. Data for various aromatic compounds, including benzonitrile (B105546) and acetophenone, are available in spectral databases, which can serve as a reference for interpreting the UV-Vis spectrum of this compound. science-softcon.de

Table 2: Illustrative IR Absorption Bands for a Related Dinitrobenzoate Derivative chegg.com

| Wavenumber (cm⁻¹) | Interpretation |

|---|---|

| ~3100 | Aromatic C-H stretch |

| ~1730 | C=O stretch (ester) |

| ~1540 | Asymmetric NO₂ stretch |

| ~1345 | Symmetric NO₂ stretch |

This table provides typical ranges for a 3,5-dinitrobenzoate ester and serves as an illustrative example.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the strong electron-withdrawing nature of the nitro and nitrile groups. In the related compound, 2-methyl-5-nitrobenzonitrile (B181607), the aromatic protons appear as distinct signals in the downfield region, and the methyl group appears as a singlet in the upfield region. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. For this compound, distinct signals are expected for the carbon atoms of the benzene ring, the nitrile carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the substituents. For instance, carbons bearing the nitro groups will be shifted to a lower field. The ¹³C NMR spectrum of the related 2-methyl-5-nitrobenzonitrile shows distinct peaks for all eight carbon atoms. chemicalbook.com

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Analogs

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 2-Methyl-5-nitrobenzonitrile chemicalbook.comchemicalbook.com | ¹H (aromatic) | 7.5 - 8.5 |

| ¹H (methyl) | ~2.6 | |

| ¹³C (aromatic) | 110 - 150 | |

| ¹³C (nitrile) | ~118 | |

| ¹³C (methyl) | ~20 | |

| Methyl 3,5-dinitrobenzoate britiscientific.com | ¹H (aromatic) | ~9.1 - 9.2 |

This table shows approximate chemical shift ranges based on data for analogous compounds.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in the unequivocal structural elucidation of novel chemical entities, including this compound and its analogs. This powerful analytical method provides the high-accuracy mass measurements essential for determining the elemental composition of a molecule, thereby offering a high degree of confidence in its identity. The precision of HRMS allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental formulas.

In the analysis of this compound, HRMS is employed to verify its molecular formula, C₈H₅N₃O₄. The theoretical exact mass of the [M+H]⁺ ion, for instance, can be calculated with high precision. The experimentally measured mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, is then compared to this theoretical value. A minimal mass error, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

The utility of HRMS extends beyond the parent molecule to the analysis of its fragment ions. By subjecting the compound to fragmentation, typically through collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The high-resolution measurement of these fragments provides further structural confirmation. For this compound, characteristic losses of nitro groups (NO₂), the nitrile group (CN), and methyl radicals (CH₃) would be expected. The precise mass of these fragment ions helps to piece together the molecular structure.

The table below presents the theoretical exact masses for this compound and some of its analogs, which are crucial for their confirmation via HRMS.

| Compound Name | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|

| This compound | C₈H₅N₃O₄ | 207.0280 |

| 3,5-Dinitrobenzonitrile | C₇H₃N₃O₄ | 193.0123 sigmaaldrich.com |

| Methyl 3,5-dinitrobenzoate | C₈H₆N₂O₆ | 226.0226 nist.govsigmaaldrich.com |

| 2-Methoxy-3,5-dinitrobenzonitrile | C₈H₅N₃O₅ | 223.0230 ontosight.ai |

| Methyl 2-methyl-3,5-dinitrobenzoate | C₉H₈N₂O₆ | 240.0382 nih.gov |

Detailed research findings from studies on analogous compounds provide insight into the expected HRMS data for this compound. For instance, the analysis of dinitroaromatic compounds often reveals characteristic fragmentation pathways, including the loss of NO₂ and subsequent rearrangements. High-resolution data is critical in distinguishing between different potential fragment ions that may have the same nominal mass. The use of techniques like data-dependent MS/MS (ddMS²) allows for the acquisition of high-resolution spectra for the most intense ions in a single run, providing comprehensive structural information. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Methyl 3,5 Dinitrobenzonitrile Systems

Quantum Chemical Approaches for Electronic Structure and Properties

Quantum chemical methods are fundamental to elucidating the electronic behavior of molecules. For 2-Methyl-3,5-dinitrobenzonitrile, these approaches can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying molecular systems. DFT methods, such as B3LYP, are often favored for their balance of accuracy and computational cost, making them well-suited for a molecule of this size and complexity. researchgate.net These calculations determine the electron density to derive the molecule's energy and other properties. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are based on first principles without empirical parameters, offering high accuracy, albeit often at a greater computational expense. researchgate.netsphinxsai.com

For this compound, these calculations would begin with geometry optimization to find the most stable arrangement of its atoms. Following optimization, vibrational frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. sphinxsai.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. sphinxsai.commdpi.com The HOMO is the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the presence of electron-withdrawing nitro groups and the nitrile group would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap, which is characteristic of reactive molecules. The analysis would also map the spatial distribution of these orbitals to identify the regions of the molecule most involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive electrostatic potential, which are prone to nucleophilic attack.

For this compound, the MEP map would likely show regions of high negative potential around the oxygen atoms of the nitro groups and the nitrogen atom of the nitrile group, due to their high electronegativity. The aromatic ring and the methyl group would exhibit less negative or even slightly positive potential. This information is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Topological and Charge Density Analyses

To gain a more profound understanding of the bonding and charge distribution within this compound, topological and charge density analyses are employed.

Atoms In Molecules (AIM) Theory

The Atoms In Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. This method can characterize the nature of chemical bonds, such as whether they are covalent or ionic, and identify bond critical points (BCPs). The properties of the electron density at these BCPs, such as the density itself and its Laplacian, provide quantitative information about the strength and nature of the bonds. For this compound, AIM analysis could precisely describe the bonding within the aromatic ring and the interactions of the substituent groups with the ring.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. nih.govscielo.org.mx This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). nih.gov Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. nih.govresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be distinguished. researchgate.netresearchgate.net

In a hypothetical RDG analysis of a this compound dimer, we would expect to observe several types of non-covalent interactions that contribute to its crystal packing and intermolecular forces. These interactions are crucial for understanding the physical properties and sensitivity of the material. iucr.org

The primary non-covalent interactions anticipated for this compound would include:

Van der Waals forces: These are weak, dispersive interactions that would be represented by green-colored isosurfaces in an NCI plot, appearing as spikes in the low-density, low-gradient region of the RDG scatter plot. researchgate.netresearchgate.net

Hydrogen bonds: Although conventional hydrogen bond donors are absent, weak C-H···O and C-H···N interactions between the methyl or aromatic hydrogens and the oxygen or nitrogen atoms of the nitro and nitrile groups on neighboring molecules are possible. scielo.org.mx These would appear as blue-colored isosurfaces, indicating stronger attractive interactions. researchgate.net

π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, leading to stabilizing π-π interactions. nih.gov These are a form of van der Waals interaction but are specific to aromatic systems.

Repulsive steric interactions: At very short distances, repulsive forces between electron clouds occur. These are typically visualized as red-colored isosurfaces in NCI plots and correspond to regions with positive sign(λ₂)ρ values. researchgate.netresearchgate.net

A hypothetical table summarizing the expected characteristics of these interactions for this compound is presented below. The sign(λ₂)ρ values are illustrative and based on typical ranges for such interactions found in similar nitroaromatic compounds.

| Interaction Type | Interacting Groups | Expected sign(λ₂)ρ range (a.u.) | NCI Plot Color | Expected Strength |

|---|---|---|---|---|

| Hydrogen Bonds | C-H···O/N | -0.02 to -0.01 | Blue | Weakly Attractive |

| Van der Waals / π-π Stacking | Aromatic rings, Methyl/Nitro groups | -0.01 to +0.01 | Green | Weakly Attractive |

| Steric Repulsion | Overlapping electron clouds | > +0.01 | Red | Repulsive |

Prediction of Reactivity and Mechanistic Insights

Theoretical Investigation of Reaction Pathways and Transition States

Theoretical investigations into reaction pathways are crucial for understanding the chemical transformations a molecule can undergo, including its synthesis, degradation, and decomposition. For a nitroaromatic compound like this compound, these studies often focus on thermal decomposition mechanisms, which are critical for assessing its stability as an energetic material. researchgate.net

Computational methods, particularly density functional theory (DFT), are employed to map out the potential energy surface of a reaction. polyu.edu.hk This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states (TS). polyu.edu.hk The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy allows for the calculation of the activation energy (Ea), a key parameter in chemical kinetics. researchgate.net

For this compound, several initial decomposition pathways can be hypothesized and investigated computationally, drawing parallels with studies on dinitrotoluenes (DNT). researchgate.netpolyu.edu.hk

C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond is a common initial step in the decomposition of nitroaromatic explosives. researchgate.netodu.edu This pathway results in the formation of a dinitrophenyl radical and a nitrogen dioxide (NO₂) radical. The bond dissociation energy (BDE) for this process is a key indicator of thermal stability. researchgate.net

Nitro-Nitrite Isomerization: This pathway involves the rearrangement of a nitro group (-NO₂) to a nitrite (B80452) group (-ONO), which is often followed by the cleavage of the weaker O-NO bond. polyu.edu.hk This is a competing pathway to direct C-NO₂ scission.

Intramolecular Hydrogen Transfer: The presence of a methyl group ortho or para to a nitro group can facilitate intramolecular hydrogen transfer from the methyl group to an oxygen of the nitro group. polyu.edu.hk This can lead to the formation of aci-nitro intermediates, which are often more reactive. For this compound, the methyl group is meta to the nitro groups, making direct intramolecular hydrogen transfer less likely than in o-nitrotoluene, but still a possibility to investigate.

Below is a hypothetical data table of calculated activation energies for the initial decomposition steps of this compound, based on values reported for analogous compounds like dinitrotoluene. researchgate.netpolyu.edu.hk

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| C-NO₂ Bond Homolysis | Cleavage of the C-NO₂ bond to form radicals. | 60 - 70 |

| Nitro-Nitrite Isomerization | Rearrangement of -NO₂ to -ONO. | 50 - 60 |

| H-transfer from Methyl Group | Migration of a hydrogen from the methyl group to a nitro group. | > 70 (higher due to meta position) |

Thermochemical Predictions and Stability Assessments

Computational Estimation of Decomposition Enthalpies and Thermal Characteristics

Computational chemistry provides a means to estimate key thermochemical properties that are indicative of a compound's energetic performance and thermal stability. nih.gov For energetic materials like this compound, the enthalpy of formation (ΔHf) and enthalpy of decomposition are of primary interest.

The enthalpy of formation can be calculated using various computational methods, including isodesmic reactions. nih.gov These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. nih.gov A high positive enthalpy of formation is often characteristic of energetic materials. nih.gov

A hypothetical table of predicted thermochemical data for this compound is shown below.

| Thermochemical Property | Hypothetical Predicted Value | Significance |

|---|---|---|

| Enthalpy of Formation (gas phase) | +15 to +25 kcal/mol | Indicates stored chemical energy. |

| Enthalpy of Decomposition | -800 to -1000 kcal/kg | Relates to the energy released upon decomposition. |

| C-NO₂ Bond Dissociation Energy | 65 - 75 kcal/mol | Indicator of thermal stability. researchgate.net |

Modeling of Thermally Induced Transformations

Modeling thermally induced transformations involves simulating the behavior of a molecule as the temperature increases. This can be approached using both quantum mechanical methods to study specific reaction pathways and classical molecular dynamics (MD) simulations to observe the collective behavior of many molecules. nih.govrsc.org

DFT calculations can be used to follow the intrinsic reaction coordinate (IRC) from a transition state to the corresponding reactants and products, confirming the proposed transformation pathway. rsc.org For this compound, this would involve modeling the sequence of events following an initial bond-breaking or isomerization event, identifying subsequent reactions of the highly reactive fragments. nih.gov

Reactive force field molecular dynamics (ReaxFF-MD) is a particularly powerful tool for modeling these transformations. nih.govmdpi.com ReaxFF can simulate chemical reactions by dynamically changing bonding patterns based on interatomic distances, allowing for the observation of complex reaction networks in large systems over longer timescales than are accessible with quantum methods. nih.govrsc.org A ReaxFF-MD simulation of this compound at high temperatures would reveal the evolution of various small molecule products like NO₂, NO, H₂O, CO, and CO₂.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broad range of computational techniques used to study molecular systems, from single molecules to large ensembles in condensed phases. youtube.comyoutube.com For this compound, these methods can provide insights into its solid-state properties and behavior under different conditions.

Non-reactive molecular dynamics (MD) simulations, using classical force fields, are valuable for studying the structural and dynamic properties of the crystal lattice. nih.gov These simulations can predict properties such as crystal density, lattice energy, and mechanical properties. They can also be used to study the behavior of the material at different temperatures and pressures, including phase transitions and the initial stages of melting. nih.gov

By simulating a system of many this compound molecules, one can study how intermolecular interactions, such as those identified by RDG analysis, influence the bulk properties of the material. iucr.org For instance, the strength and pattern of these interactions will dictate the packing efficiency of the molecules in the crystal, which in turn affects the density and detonation performance. iucr.org Furthermore, MD simulations can be used to study the interaction of this compound with other molecules or surfaces, which is relevant for applications in formulations or for understanding its environmental fate. spiedigitallibrary.orgresearchgate.net

Molecular Docking Studies of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.govnih.gov This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand (in this case, this compound) and a target, which is typically a protein or another macromolecule. nih.gov The process involves simulating the docking of the ligand into the binding site of the target and calculating the binding affinity, often expressed as a binding energy value. nih.gov

While no specific molecular docking studies have been published for this compound, the general methodology would involve:

Preparation of the Ligand and Target: The three-dimensional structure of this compound would be generated and optimized for its energy. A target molecule, if one were to be investigated, would be selected, and its structure prepared for the docking simulation. nih.gov

Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the target in various orientations and conformations. nih.gov

Scoring and Analysis: The different poses of the ligand would be "scored" based on their predicted binding affinity. nih.gov Lower binding energies typically indicate a more stable and favorable interaction.

For illustrative purposes, a hypothetical molecular docking study of this compound against a generic protein target could yield results similar to those presented in Table 1.

Table 1: Illustrative Molecular Docking Results

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Amino Acid 1, Amino Acid 2 |

This table is for illustrative purposes only, as no specific studies on this compound have been found.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com Understanding the conformational preferences of a molecule is crucial as its three-dimensional shape influences its physical, chemical, and biological properties.

For this compound, a conformational analysis would investigate the rotation around the single bond connecting the methyl group to the benzene (B151609) ring and the bonds connecting the nitro groups. The orientation of the nitrile group relative to the plane of the benzene ring would also be a key factor. Such an analysis is typically performed using quantum chemical calculations to determine the energy of different conformers. mdpi.com

A study on the related compound, 2-methyl-3,5-dinitrobenzoic acid, revealed through X-ray crystallography that the nitro groups are twisted out of the plane of the benzene ring at different angles. This suggests that steric hindrance plays a significant role in determining the preferred conformation. A comprehensive conformational analysis of this compound would likely reveal similar steric effects influencing the orientation of its substituent groups.

The findings of a conformational analysis are often presented as a potential energy surface, showing the energy of the molecule as a function of one or more dihedral angles. The low-energy regions on this surface correspond to the most stable conformations.

Table 2: Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 30° | 1.8 |

| C | 60° | 0.0 (Most Stable) |

This table presents hypothetical data to illustrate the output of a conformational analysis, as no specific studies on this compound have been located.

Applications of 2 Methyl 3,5 Dinitrobenzonitrile As a Chemical Precursor and Research Tool

Role in the Synthesis of Pharmaceutical and Agrochemical Intermediates.nih.govresearchgate.net

2-Methyl-3,5-dinitrobenzonitrile is a versatile chemical precursor in the synthesis of more complex molecules, including intermediates for the pharmaceutical and agrochemical industries. Its value stems from the reactivity of its functional groups—the two nitro groups and the nitrile moiety—which can be selectively modified to build diverse molecular architectures.

The dinitroaromatic structure is a key feature, as the nitro groups can be readily reduced to amino groups. This transformation is a gateway to a wide array of further chemical modifications. For instance, the reduction of dinitro compounds to their corresponding diamino derivatives is a common strategy in the synthesis of heterocyclic compounds. openmedicinalchemistryjournal.comnih.govmjpms.in Many heterocyclic scaffolds form the core of modern pharmaceuticals, exhibiting a broad spectrum of biological activities. openmedicinalchemistryjournal.commjpms.inijsrtjournal.com

A closely related compound, 2-methoxy-3,5-dinitrobenzonitrile, is a known intermediate in the synthesis of various agrochemicals and pharmaceuticals. ontosight.ai The reactivity of the nitro groups in this analog, which allows for their easy reduction or other modifications, highlights the potential of dinitrobenzonitrile derivatives as valuable starting materials. ontosight.ai Similarly, 2-methyl-3,5-dinitrobenzoic acid, which shares the core dinitrotoluene structure, serves as an intermediate in the synthesis of isocoumarins, a class of compounds that has demonstrated anti-cancer and anti-tumor activities. nih.gov This suggests that this compound could be a precursor to analogous biologically active compounds.

The general synthetic utility of dinitroaromatic compounds is well-established in medicinal chemistry. For example, the synthesis of various nitrogen-containing heterocyclic drugs, which have been approved for a wide range of therapeutic areas, often involves intermediates with nitro and amino functionalities. nih.gov The presence of the methyl group and the nitrile in this compound offers additional points for chemical diversification, further expanding its potential in the generation of novel bioactive molecules.

Table 1: Potential Pharmaceutical and Agrochemical Applications Derived from this compound

| Precursor/Intermediate | Potential Final Product Class | Relevant Therapeutic/Agrochemical Area |

| Diamino-methylbenzonitrile (from reduction of nitro groups) | Heterocyclic compounds (e.g., benzimidazoles, quinoxalines) | Anticancer, Anti-inflammatory, Antimicrobial |

| Amino-nitro-methylbenzonitrile (from partial reduction) | Substituted anilines, complex heterocycles | Various medicinal and agrochemical applications |

| Modified nitrile group (e.g., hydrolysis to carboxylic acid, reduction to amine) | Benzoic acid derivatives, benzylamines | Synthesis of active pharmaceutical ingredients (APIs) |

Contributions to the Development of Non-Linear Optical (NLO) Materials.nus.edu.sg

The field of non-linear optics (NLO) utilizes materials that can alter the properties of light, a phenomenon crucial for applications in telecommunications, optical data storage, and frequency conversion. nih.govnih.gov Organic molecules have garnered significant attention for NLO applications due to their high nonlinearities, fast response times, and the ability to tailor their properties through chemical synthesis. nih.govnih.gov this compound possesses structural features that make it and its derivatives interesting candidates for the development of NLO materials.

A key requirement for a molecule to exhibit NLO properties is a highly polarizable electron system. This is often achieved in molecules with a π-conjugated backbone that is asymmetrically substituted with electron-donating (D) and electron-accepting (A) groups. nih.govnih.gov This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation by a strong electromagnetic field, such as that from a laser, which is the origin of the nonlinear optical response. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. nih.govanalis.com.myresearchgate.net These studies can calculate the hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ) for the third-order response. nih.govfrontiersin.org Research on various benzonitrile (B105546) derivatives has shown that the benzonitrile moiety can act as an effective electron-acceptor in NLO chromophores. nih.gov By strategically combining this compound with strong electron-donating groups, it is possible to design novel molecules with significant NLO activity.

Table 2: Structural Features of this compound Relevant to NLO Properties

| Structural Feature | Role in NLO Properties |

| Benzene (B151609) Ring | π-conjugated bridge for electron delocalization. |

| Nitro Groups (-NO₂) | Strong electron-accepting groups, enhancing intramolecular charge transfer. |

| Nitrile Group (-CN) | Electron-accepting group, contributing to the overall charge asymmetry. |

| Methyl Group (-CH₃) | Weak electron-donating group, can be modified to tune electronic properties. |

The development of new NLO materials often involves incorporating chromophores into a polymer matrix. nih.gov Derivatives of this compound could potentially be synthesized and embedded into such matrices to create functional NLO thin films for various optical devices. nih.gov

Utility in Academic Chemical Research and Library Generation.nih.govbiosynth.com

This compound serves as a valuable building block in academic research and for the generation of chemical libraries. Its utility is rooted in its well-defined chemical structure and the presence of multiple reactive sites that can be exploited to create a diverse range of new compounds. Chemical suppliers like Biosynth and LGC Standards provide this compound specifically for research purposes. biosynth.comlgcstandards.com

In academic settings, this compound can be used in studies focused on reaction methodology, exploring new synthetic pathways for the selective transformation of its functional groups. For example, research could focus on the regioselective reduction of one nitro group over the other, or the differential reactivity of the nitrile group in the presence of the nitro functionalities. Such studies are fundamental to advancing the field of organic synthesis.

Furthermore, this compound is an ideal starting material for combinatorial chemistry and high-throughput screening (HTS). umd.edu Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of different but structurally related molecules, known as a compound library. umd.edu The distinct reactive handles on the this compound scaffold—the two nitro groups and the nitrile—allow for the systematic introduction of a wide variety of substituents.

For instance, the nitro groups can be reduced to amines, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents. By employing a set of diverse building blocks in these transformations, a large and structurally varied library of compounds can be generated from this single precursor. These libraries are invaluable for drug discovery and materials science, as they can be screened for biological activity or desirable physical properties. umd.edu

Table 3: Potential Reactions for Library Generation from this compound

| Functional Group | Reaction Type | Potential Products |

| Nitro Groups | Reduction | Diamines, amino-nitro compounds |

| Nucleophilic Aromatic Substitution | (If activated) Substituted benzonitriles | |

| Nitrile Group | Hydrolysis | Carboxylic acids |

| Reduction | Benzylamines | |

| Cycloaddition | Tetrazoles | |

| Methyl Group | Oxidation | Carboxylic acids |

| Halogenation | Halogenated derivatives |

The availability of this compound for research facilitates the exploration of new chemical space and the discovery of novel molecules with interesting and potentially useful properties.

Reference Standard in Analytical Method Development.

In analytical chemistry, the accuracy and reliability of measurements are paramount. This is achieved through the process of method validation, which often relies on the use of well-characterized reference standards. eurachem.orgfda.gov A reference standard is a highly purified compound against which other samples are compared for the purpose of identification and quantification. This compound is available as a reference standard for pharmaceutical testing and other analytical applications. biosynth.comlgcstandards.com

The development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), require reference materials to establish key performance characteristics. sielc.comepa.gov These characteristics include:

Specificity/Selectivity: Ensuring the analytical method can distinguish the analyte from other components in the sample matrix. A pure standard of this compound would be used to determine its retention time and spectral properties, helping to identify its peak in a complex mixture.

Linearity: Demonstrating that the method's response is proportional to the concentration of the analyte over a given range. This is established by creating a calibration curve from a series of dilutions of the reference standard.

Accuracy: Assessing the closeness of the measured value to the true value. This is often determined by spiking a blank matrix with a known amount of the reference standard and measuring the recovery.

Precision: Evaluating the degree of scatter between a series of measurements. This is tested by repeatedly analyzing the reference standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These values are statistically derived from the analysis of low-concentration samples of the reference standard.

In addition to its role as a primary reference standard for its own analysis, structurally similar compounds are often used as internal standards. scioninstruments.com An internal standard is a compound added in a constant amount to all samples, standards, and blanks to correct for variations in sample preparation and instrument response. scioninstruments.commsacl.org While there is no specific literature detailing the use of this compound as an internal standard, dinitroaromatic compounds, in general, are suitable candidates for such applications, particularly in the analysis of explosives or other nitroaromatic compounds. oup.com For example, 3,5-dinitroaniline (B184610) has been used as a surrogate in the analysis of explosives in water. oup.com The use of certified reference materials, such as Methyl 3,5-dinitrobenzoate (B1224709) for quantitative NMR, underscores the importance of dinitro compounds in ensuring analytical quality. sigmaaldrich.com

Table 4: Role of this compound in Analytical Method Validation

| Validation Parameter | How the Reference Standard is Used |

| Specificity | Determine retention time and peak identity. |

| Linearity | Prepare calibration curves to establish a concentration-response relationship. |

| Accuracy | Perform recovery studies by spiking blank samples. |

| Precision | Conduct repeated measurements to assess repeatability and intermediate precision. |

| LOD & LOQ | Determine the lowest detectable and quantifiable concentrations. |

Q & A

Q. What are the most reliable synthetic routes for 2-Methyl-3,5-dinitrobenzonitrile, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : A four-step synthesis starting from 2-methylbenzoic acid can be adapted:

Nitration : Introduce nitro groups at positions 3 and 5 using a mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Cyanidation : Convert the carboxylic acid group to a nitrile via amidation (using NH₃/SOCl₂) followed by dehydration (e.g., POCl₃ or PCl₅) .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Optimize stoichiometry to reduce dinitro-byproducts (e.g., 3,5-dinitro isomers) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, nitro at C3/C5).

- HPLC-MS : Detect impurities (e.g., unreacted precursors or positional isomers) with reverse-phase C18 columns and ESI-MS for molecular ion validation .

- Thermal Analysis : DSC/TGA to assess stability, as nitro groups may decompose explosively above 150°C .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can these be exploited in crystal engineering?

- Methodological Answer :

- Supramolecular Synthons : The nitrile group can form CN···π interactions, while nitro groups participate in hydrogen bonding (e.g., NO₂···H-C) or π-stacking. Use single-crystal XRD to map interactions .

- Design Strategy : Co-crystallize with complementary hydrogen bond donors (e.g., carboxylic acids) to stabilize specific packing motifs .

Q. How do electronic effects of the methyl and nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- Mechanistic Study :

- Substrate Activation : Nitro groups act as strong electron-withdrawing groups, activating the ring for SNAr at positions ortho/para to nitriles.

- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates with varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF/DMSO) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict regioselectivity .

Q. What are the key challenges in reconciling discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

- Methodological Answer :

- Data Reconciliation :

Experimental IR : Assign peaks for nitrile (~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹; symmetric ~1350 cm⁻¹).

Computational IR : Compare with Gaussian09 simulations using scaled frequencies. Discrepancies often arise from solvent effects or anharmonicity .

- Mitigation : Use solid-state IR to minimize solvent interference and apply correction factors (e.g., scaling by 0.96–0.98) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Methodological Answer :

- Explosivity Risk : Avoid temperatures >150°C; use oil baths (not open flames) and small-scale reactions.

- PPE : Wear flame-resistant lab coats, face shields, and nitrile gloves. Conduct reactions in fume hoods with blast shields .

- Emergency Prep : Keep sand or dry chemical extinguishers nearby. Avoid metal spatulas to prevent friction-induced ignition .

Data Contradictions and Validation

Q. How can researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Perform systematic tests in DMSO, DMF, acetonitrile, and toluene at 25°C. Use sonication for 30 min to ensure equilibrium.

- LogP Determination : Experimental (shake-flask method) vs. computational (ChemAxon) LogP values to resolve discrepancies. Nitro groups increase polarity, favoring polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.